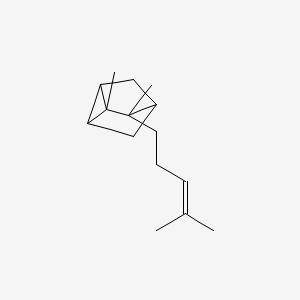

Tricyclo2.2.1.02,6heptane, 1,7-dimethyl-7-(4-methyl-3-pentenyl)-, (-)-

Description

Structure

3D Structure

Properties

CAS No. |

512-61-8 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(6R,7S)-1,7-dimethyl-7-(4-methylpent-3-enyl)tricyclo[2.2.1.02,6]heptane |

InChI |

InChI=1S/C15H24/c1-10(2)6-5-7-14(3)11-8-12-13(9-11)15(12,14)4/h6,11-13H,5,7-9H2,1-4H3/t11?,12-,13?,14+,15?/m1/s1 |

InChI Key |

KWFJIXPIFLVMPM-MFEYBKIZSA-N |

Isomeric SMILES |

CC(=CCC[C@]1(C2C[C@H]3C1(C3C2)C)C)C |

Canonical SMILES |

CC(=CCCC1(C2CC3C1(C3C2)C)C)C |

Appearance |

Solid powder |

Other CAS No. |

512-61-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

alpha-santalene beta-santalene |

Origin of Product |

United States |

Foundational & Exploratory

Tricyclo[2.2.1.0²,⁶]heptane Derivatives in Nature: A Technical Guide for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, strained tricyclic skeleton of tricyclo[2.2.1.0²,⁶]heptane, also known as nortricyclene, forms the core of a variety of naturally occurring compounds. These derivatives, primarily found in the essential oils of numerous plant species, have garnered interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge on these natural products, with a focus on their biological activities, methods of isolation and characterization, and potential mechanisms of action.

Naturally Occurring Tricyclo[2.2.1.0²,⁶]heptane Derivatives

The most prominent naturally occurring derivative is tricyclene (1,7,7-trimethyltricyclo[2.2.1.0²,⁶]heptane), a monoterpene commonly found in the essential oils of plants such as Salvia aegyptiaca, Polyalthia suberosa, and Elettaria cardamomum[1]. Another notable derivative is 1,3,3-trimethyltricyclo[2.2.1.0²,⁶]heptane . The presence of these compounds is not limited to terrestrial plants; they have also been identified as volatile organic compounds emitted by plants in response to insect infestations, suggesting a role in plant defense signaling pathways[2].

Biological Activities and Quantitative Data

While research into the specific biological activities of purified tricyclo[2.2.1.0²,⁶]heptane derivatives is ongoing, studies on essential oils rich in these compounds have revealed a range of promising therapeutic properties, including antioxidant, antitumor, antimicrobial, and anti-inflammatory effects[1][3].

It is important to note that the following quantitative data largely pertains to essential oils containing tricyclene as a component, and the activity may be due to synergistic effects with other constituents.

| Compound/Essential Oil Source | Bioactivity | Assay | Result | Reference |

| Essential Oil of Hedychium coronarium (containing 33.46% tricyclene) | Antibacterial | Broth microdilution | MIC: 3.13 to 6.25 µL/mL against various bacteria | [3] |

| Essential Oil of Trattinnickia burserifolia (containing tricyclene) | Antibacterial | Microdilution | MICs ranged from 3.13 to 6.25 µL/mL | [3] |

| Essential Oil of Artemisia capillaris | Antibacterial | Micro-well dilution | MIC/MBC values against various respiratory tract infection-causing bacteria | [4] |

Experimental Protocols

Isolation of Tricyclene from Essential Oils by Preparative Gas Chromatography (Prep-GC)

Preparative Gas Chromatography is a powerful technique for the isolation of pure volatile compounds from complex mixtures like essential oils[5][6][7].

Objective: To isolate pure tricyclene from an essential oil known to contain it.

Instrumentation:

-

Gas chromatograph equipped with a preparative-scale column, a flame ionization detector (FID), and a fraction collection system.

-

Injector: Split/splitless or a dedicated large volume injector.

-

Column: A non-polar or semi-polar column suitable for terpene separation (e.g., DB-5, HP-5).

-

Carrier Gas: Helium or Hydrogen.

-

Fraction Collector: Cooled traps or a multi-trap system.

Methodology:

-

Sample Preparation: The essential oil is diluted in a suitable volatile solvent (e.g., hexane) to an appropriate concentration for injection.

-

Method Development (Analytical Scale): An initial analytical GC-MS run is performed to identify the retention time of tricyclene and to optimize the temperature program for the best separation from other components.

-

Preparative GC Run:

-

The optimized temperature program is applied to the preparative GC system.

-

A larger volume of the essential oil sample is injected.

-

The effluent from the column is split, with a small portion going to the FID for monitoring and the majority directed to the fraction collector.

-

-

Fraction Collection:

-

The fraction collector is programmed to open and collect the effluent at the predetermined retention time of tricyclene.

-

The collection traps are typically cooled with liquid nitrogen or other coolants to efficiently trap the volatile compound.

-

-

Purity Analysis: The collected fraction is re-analyzed by analytical GC-MS to confirm its purity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[8][9][10][11].

Objective: To determine the MIC of purified tricyclene against a specific bacterial strain.

Materials:

-

Purified tricyclene.

-

96-well microtiter plates.

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Bacterial culture of the test organism.

-

Spectrophotometer.

-

Incubator.

Methodology:

-

Inoculum Preparation: A pure culture of the test bacterium is grown overnight in MHB. The culture is then diluted to a standardized concentration, typically 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Serial Dilution of Tricyclene: A stock solution of tricyclene is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in the wells of a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted tricyclene is inoculated with a standardized volume of the bacterial suspension.

-

Controls:

-

Growth Control: A well containing MHB and the bacterial inoculum but no tricyclene.

-

Sterility Control: A well containing only MHB to check for contamination.

-

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Reading the Results: The MIC is determined as the lowest concentration of tricyclene in which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Potential Mechanism of Action and Signaling Pathways

Direct evidence for the involvement of naturally occurring tricyclo[2.2.1.0²,⁶]heptane derivatives in specific signaling pathways is still emerging. However, recent in silico studies have provided valuable insights into their potential molecular targets.

A molecular docking study revealed that tricyclene exhibits favorable binding affinities to the active sites of key proteins of the SARS-CoV-2 virus, including the spike receptor-binding domain, the main protease (Mpro), and the RNA-dependent RNA polymerase (RdRp)[1]. This suggests that tricyclene could potentially interfere with viral entry and replication.

The following diagram illustrates a hypothetical workflow for the discovery and initial characterization of bioactive tricyclo[2.2.1.0²,⁶]heptane derivatives, culminating in the identification of potential molecular targets.

Conclusion and Future Directions

Naturally occurring tricyclo[2.2.1.0²,⁶]heptane derivatives, particularly tricyclene, represent a promising class of compounds for drug discovery. While preliminary studies on essential oils have demonstrated their potential, further research is needed to isolate and characterize the bioactivities of the pure compounds. The in silico evidence of interaction with viral proteins opens up exciting avenues for the development of novel antiviral agents. Future work should focus on elucidating the specific molecular targets and signaling pathways modulated by these unique natural products to fully realize their therapeutic potential.

References

- 1. The Biosynthesis of the Monoterpene Tricyclene in E. coli through the Appropriate Truncation of Plant Transit Peptides [mdpi.com]

- 2. Frontiers | Decoding chemical interactions among pomegranate, Aphis punicae, and associated insects in Taif fields through open-loop stripping [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. nveo.org [nveo.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

An In-depth Technical Guide to (-)-α-Santalene (CAS: 512-61-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-α-Santalene, a naturally occurring sesquiterpene hydrocarbon, is a key component of the essential oil of sandalwood (Santalum album). While its close structural relatives, the santalols, have been the subject of extensive research, (-)-α-santalene itself presents a compelling profile for investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties, biosynthesis, and known biological activities of (-)-α-santalene. Detailed experimental protocols for its isolation, purification, and analysis are included to facilitate further research. This document aims to serve as a foundational resource for scientists exploring the therapeutic potential of this intriguing natural product.

Chemical and Physical Properties

(-)-α-Santalene is a tricyclic sesquiterpene characterized by its woody and sweet aroma. It is a colorless to pale yellow liquid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol.[1]

Table 1: Physicochemical Properties of (-)-α-Santalene

| Property | Value | Reference(s) |

| CAS Number | 512-61-8 | [2] |

| Molecular Formula | C₁₅H₂₄ | [1][2] |

| Molecular Weight | 204.35 g/mol | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [1][3] |

| Specific Gravity | 0.895 - 0.901 @ 25°C | [3][4] |

| Refractive Index | 1.480 - 1.486 @ 20°C | [3][4] |

| Boiling Point | 247 - 248 °C @ 760 mmHg | [4] |

| Flash Point | 73.33 °C (164.00 °F) | [3][4] |

| Solubility | Insoluble in water; Soluble in alcohol | [1][4] |

| Odor | Woody | [3][4] |

Biosynthesis

The biosynthesis of (-)-α-santalene occurs primarily in the heartwood of sandalwood trees via the mevalonate (MVA) pathway.[1][2] The key precursor molecule is farnesyl pyrophosphate (FPP), which is cyclized by the enzyme α-santalene synthase (SAS) to yield (-)-α-santalene. This pathway is a target for metabolic engineering in microorganisms like Saccharomyces cerevisiae and Yarrowia lipolytica to produce santalene and its derivatives sustainably.

Biological Activities

While research on the specific biological activities of pure (-)-α-santalene is still emerging, studies on sandalwood oil, which contains significant amounts of α-santalene, suggest potential in several therapeutic areas.

Antimicrobial Activity

Essential oils rich in α-santalene have demonstrated weak to moderate antimicrobial activity against various pathogens. However, specific data for purified (-)-α-santalene is limited. One study on the fractions of sandalwood oil reported that the sesquiterpene hydrocarbon fraction, which would contain α-santalene, was largely inactive against Madurella mycetomatis, with a Minimum Inhibitory Concentration (MIC) greater than 4512 µg/mL. Further research with the pure compound against a broader panel of microorganisms is required to fully elucidate its antimicrobial spectrum.

Anti-inflammatory Properties

Sandalwood oil and its major components, the santalols, are known to possess anti-inflammatory properties. This activity is often attributed to the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), potentially through the regulation of the NF-κB signaling pathway. While it is plausible that (-)-α-santalene contributes to this effect, quantitative data (e.g., IC₅₀ values) for the pure compound are not yet well-documented in the scientific literature.

Experimental Protocols

Isolation and Purification of (-)-α-Santalene from Sandalwood Oil

This protocol is adapted from a method for the preparative separation of santalenes using medium-pressure liquid chromatography (MPLC).

Materials:

-

East Indian Sandalwood Oil

-

Silver nitrate (AgNO₃)

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Rotary evaporator

-

MPLC system

Procedure:

-

Preparation of AgNO₃-impregnated Silica Gel:

-

Dissolve silver nitrate in deionized water.

-

Add silica gel to the solution and mix thoroughly to form a slurry.

-

Dry the slurry in an oven at 120°C for 4 hours to obtain a free-flowing powder.

-

-

MPLC Separation:

-

Pack an MPLC column with the prepared AgNO₃-impregnated silica gel.

-

Dissolve the sandalwood oil in a minimal amount of hexane.

-

Load the sample onto the column.

-

Elute the column with hexane as the mobile phase. The santalenes will elute before the more polar santalols.

-

Collect fractions and monitor by thin-layer chromatography (TLC) or gas chromatography (GC).

-

-

Purification of (-)-α-Santalene:

-

Combine the fractions containing the santalene mixture.

-

Further separation of α- and β-santalene can be achieved by fractional distillation under reduced pressure or by using flash column chromatography with the AgNO₃-impregnated silica gel and a hexane mobile phase.

-

-

Solvent Removal and Characterization:

-

Remove the solvent from the purified fractions using a rotary evaporator.

-

Confirm the identity and purity of (-)-α-santalene using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantification of (-)-α-Santalene by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

DB-5MS capillary column (or equivalent)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 5°C/minute to 280°C

-

Hold at 280°C for 10 minutes

-

-

Carrier Gas: Helium

-

Flow Rate: 1.0 mL/minute

-

Injection Volume: 1 µL (splitless mode)

MS Conditions:

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Procedure:

-

Prepare a standard solution of (-)-α-santalene of known concentration in hexane.

-

Prepare the sample solution by dissolving the sandalwood oil or purified fraction in hexane.

-

Inject the standard and sample solutions into the GC-MS system.

-

Identify the (-)-α-santalene peak in the chromatogram based on its retention time and mass spectrum.

-

Quantify the amount of (-)-α-santalene in the sample by comparing its peak area to that of the standard.

Conclusion

(-)-α-Santalene is a sesquiterpene with a well-characterized chemical structure and biosynthetic pathway. While its biological activities are not as extensively studied as other components of sandalwood oil, preliminary evidence suggests potential for further investigation, particularly in the areas of antimicrobial and anti-inflammatory research. The experimental protocols provided in this guide offer a starting point for researchers to isolate, purify, and analyze this compound, thereby facilitating a deeper understanding of its pharmacological properties and potential therapeutic applications. Further studies are warranted to establish a more complete biological activity profile and to explore its mechanisms of action at the molecular level.

References

The Biosynthesis of α-Santalene in Santalum album: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of α-santalene, a key precursor to the fragrant santalols found in the heartwood of the Indian sandalwood tree, Santalum album. This document details the enzymatic steps, key intermediates, and regulatory aspects of this commercially significant metabolic pathway. It is intended to serve as a valuable resource for researchers in natural product biosynthesis, metabolic engineering, and drug development.

Introduction

Santalum album is renowned for its fragrant heartwood, which is the source of the highly prized sandalwood oil. The characteristic aroma of this essential oil is primarily attributed to a blend of sesquiterpenoid alcohols, with (Z)-α-santalol and (Z)-β-santalol being the most significant contributors.[1] These valuable compounds are derived from their corresponding sesquiterpene olefins, α-santalene and β-santalene. The biosynthesis of these molecules is a complex process involving multiple enzymatic steps, beginning with fundamental precursors from the mevalonate (MVA) or non-mevalonate (MEP) pathways. This guide focuses on the core pathway leading to the formation of α-santalene, a critical branching point in the synthesis of sandalwood oil's key constituents.

The α-Santalene Biosynthesis Pathway

The biosynthesis of α-santalene in Santalum album originates from the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[2] These five-carbon units are sequentially condensed to form the C15 precursor, farnesyl diphosphate (FPP), which then undergoes a complex cyclization to yield a mixture of santalene isomers. The final step in the formation of the fragrant santalols involves the hydroxylation of these sesquiterpene olefins by cytochrome P450 monooxygenases.

The core pathway to α-santalene can be summarized in two key enzymatic steps:

-

Farnesyl Diphosphate Synthesis: Farnesyl diphosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to produce (2E,6E)-farnesyl diphosphate (FPP).[3] This reaction is a critical control point, supplying the direct precursor for a vast array of sesquiterpenoids.

-

Santalene Synthesis: Santalene synthase (SaSSy), a sesquiterpene synthase, catalyzes the complex cyclization of FPP into a mixture of sesquiterpenes, with α-santalene being a major product.[4] This enzyme is a multi-product synthase, also producing β-santalene, epi-β-santalene, and α-exo-bergamotene.[4]

The subsequent hydroxylation of α-santalene to α-santalol is carried out by cytochrome P450 enzymes from the CYP76F and CYP736A167 families, in conjunction with a cytochrome P450 reductase (CPR) which provides the necessary electrons for catalysis.[3]

Signaling Pathway Diagram

Caption: Biosynthesis pathway of α-santalene and its conversion to α-santalol in Santalum album.

Quantitative Data

The following tables summarize key quantitative data related to the biosynthesis of α-santalene in Santalum album.

Table 1: Kinetic Parameters of Key Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference(s) |

| Santalene Synthase (SaSSy) | (2E,6E)-Farnesyl Diphosphate | 1.4 | 0.34 | 2.4 x 105 | [5] |

| CYP76F39v1 | α-Santalene | 25.92 (±0.11) | 1.12 | 4.3 x 104 | [3] |

| CYP76F39v1 | β-Santalene | 34.82 (±0.41) | 1.17 | 3.3 x 104 | [3] |

| CYP76F37v1 | α-Santalene | 133 (±0.41) | 0.2 | 1.5 x 103 | [3] |

| CYP76F37v1 | β-Santalene | 157 (±0.17) | 0.13 | 8.1 x 102 | [3] |

Note: Kinetic parameters for Santalum album Farnesyl Diphosphate Synthase (FPPS) are not currently available in the literature.

Table 2: Product Distribution of Santalene Synthase (SaSSy)

| Product | Relative Abundance (%) | Reference(s) |

| α-Santalene | 41.2 (± 1.0) | [6] |

| β-Santalene | 29.5 (± 0.4) | [6] |

| α-exo-Bergamotene | 21.6 (± 0.6) | [6] |

| epi-β-Santalene | 4.4 (± 0.0) | [6] |

Table 3: Concentration of α-Santalene and Related Sesquiterpenoids in Santalum album Heartwood

| Compound | Concentration Range | Tissue/Condition | Reference(s) |

| α-Santalene | 0.56 - 1.6% of total oil | 15-year-old heartwood | [7] |

| α-Santalol | 33.55 - 35.32% of total oil | 15-year-old heartwood | [7] |

| β-Santalol | 17.16 - 18.96% of total oil | 15-year-old heartwood | [7] |

| Total Santalenes | Significantly increased with ethylene treatment | Elicitor-treated young heartwood | [8] |

| Total Santalols | Significantly increased with carbon dioxide treatment | Elicitor-treated young heartwood | [8] |

Note: The concentration of the direct precursor, Farnesyl Diphosphate (FPP), in Santalum album heartwood has not been reported.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the study of the α-santalene biosynthesis pathway.

Gene Cloning and Heterologous Expression

The genes encoding FPPS, SaSSy, and the relevant cytochrome P450s are typically isolated from S. album cDNA libraries. For functional characterization, these genes are then heterologously expressed in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae.

Workflow for Gene Cloning and Expression:

Caption: A generalized workflow for the cloning and heterologous expression of enzymes.

Detailed Methodologies:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from S. album heartwood or other relevant tissues using standard protocols (e.g., Trizol reagent). First-strand cDNA is then synthesized using a reverse transcriptase.

-

PCR Amplification and Cloning: Gene-specific primers are designed based on known sequences to amplify the full-length coding sequences of the target genes. The PCR products are then cloned into a suitable expression vector, such as pET vectors for E. coli or pYES vectors for yeast.[3]

-

Heterologous Expression in E. coli: The expression construct is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).[5]

-

Heterologous Expression in S. cerevisiae: For cytochrome P450 enzymes, expression in S. cerevisiae is often preferred as it is a eukaryotic system with the necessary endoplasmic reticulum for proper protein folding and co-expression of a cytochrome P450 reductase (CPR) is crucial for activity.[3]

Enzyme Assays

In Vitro Santalene Synthase Assay:

-

Protein Purification: The heterologously expressed SaSSy is purified, often via a His-tag, from the cell lysate.

-

Reaction Mixture: A typical assay mixture contains the purified enzyme in a buffer (e.g., 25 mM HEPES, pH 7.3) with 10 mM MgCl₂, 10% glycerol, and 10 mM DTT.[5]

-

Substrate Addition: The reaction is initiated by the addition of the substrate, (2E,6E)-farnesyl diphosphate (FPP).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 2 hours).[5]

-

Product Extraction: The sesquiterpene products are extracted from the aqueous reaction mixture using an organic solvent such as hexane.[5]

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Cytochrome P450 Assay:

-

Microsome Preparation: For membrane-bound P450s, microsomes are prepared from the yeast cells expressing the P450 and its reductase partner. This involves cell lysis followed by differential centrifugation to isolate the microsomal fraction.

-

Reaction Mixture: The assay is typically performed in a buffer containing the microsomal preparation, a NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺), and the substrate (e.g., α-santalene).

-

Incubation and Extraction: The reaction is incubated, and the products are extracted with an organic solvent.

-

Analysis: The hydroxylated products (santalols) are analyzed by GC-MS.

Product Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Separation: The extracted terpene products are separated on a GC column (e.g., HP-5MS). A temperature gradient is used to elute the compounds based on their boiling points.

-

Identification: The mass spectrometer fragments the eluting compounds, and the resulting mass spectra are compared to known standards and spectral libraries (e.g., NIST) for identification.

-

Quantification: The abundance of each product can be quantified by comparing the peak area to that of an internal standard of a known concentration.

Conclusion

The biosynthesis of α-santalene in Santalum album is a well-characterized pathway, with the key enzymes, SaSSy and the subsequent hydroxylating P450s, having been identified and functionally characterized. The availability of kinetic data and detailed experimental protocols provides a solid foundation for further research in this area. Future work may focus on elucidating the regulatory mechanisms governing the expression of these genes, which could lead to strategies for enhancing the production of sandalwood oil in both natural and engineered systems. Furthermore, a deeper understanding of the structure-function relationships of these enzymes could enable protein engineering efforts to tailor the product profiles for specific industrial applications. This technical guide serves as a comprehensive resource to aid in these future endeavors.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. scribd.com [scribd.com]

- 3. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for the preparation and analysis of the diterpene cyclase fusicoccadiene synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heterologous expression of TPSs in E. coli and in vitro enzymatic assay [bio-protocol.org]

- 6. researchgate.net [researchgate.net]

- 7. aciar.gov.au [aciar.gov.au]

- 8. Frontiers | Induction of heartwood formation in young Indian sandalwood (Santalum album L.) by gas elicitors [frontiersin.org]

The Stereochemical Landscape of Tricyclo[2.2.1.02,6]heptanes: A Technical Guide for Researchers and Drug Development Professionals

Introduction

The tricyclo[2.2.1.02,6]heptane, also known as nortricyclane, core is a rigid, strained, three-dimensional scaffold that has garnered significant interest in the fields of medicinal chemistry, materials science, and fragrance development. The inherent chirality of substituted tricyclo[2.2.1.02,6]heptane derivatives makes them attractive building blocks for the synthesis of complex molecular architectures with specific biological activities. This technical guide provides an in-depth exploration of the stereochemistry of these compounds, focusing on their synthesis, characterization, and the critical role of stereoisomerism in their function, particularly in the context of drug development.

Stereoselective Synthesis of Tricyclo[2.2.1.02,6]heptane Derivatives

The construction of the tricyclic core and the introduction of stereocenters with high fidelity are paramount in harnessing the potential of these compounds. Various synthetic strategies have been developed, ranging from classical resolution of racemates to sophisticated asymmetric syntheses.

Asymmetric Synthesis of a C3-Symmetric Tricyclo[2.2.1.02,6]heptane-3,5,7-triol

A notable example of achieving high stereochemical control is the synthesis of the C3-symmetric tricyclo[2.2.1.02,6]heptane-3,5,7-triol. This process involves a transannular π-cyclization and is followed by a classical resolution to obtain the enantiopure triols.[1]

Experimental Protocol: Synthesis and Resolution of C3-Symmetric Tricyclo[2.2.1.02,6]heptane-3,5,7-triol [1]

Step 1: Racemic Synthesis

-

Reaction: 7-tert-butoxynorbornadiene is treated with a peroxycarboxylic acid. This initiates a transannular π-cyclization and replacement of the tert-butoxy group, yielding a mixture of C1- and C3-symmetric 3,5,7-triacyloxynortricyclenes.

-

Isomerization: The mixture of acyloxy derivatives is refluxed in formic acid to convert the C1-symmetric esters into the more stable C3-symmetric formate.

-

Hydrolysis: The resulting formate is hydrolyzed to produce a mixture of diastereoisomeric triols.

-

Purification: The diastereomeric triols are separated by recrystallization to afford the racemic C3-symmetric tricyclo[2.2.1.02,6]heptane-3,5,7-triol.

Step 2: Chiral Resolution

-

Derivatization: The racemic triol is reacted with an enantiopure chiral auxiliary, such as (R)- or (S)-O-methylmandelic acid, to form diastereomeric tri(O-methylmandelates).

-

Separation: The diastereomeric esters are separated using standard chromatographic techniques (e.g., column chromatography).

-

Hydrolysis: The separated diastereomers are hydrolyzed to yield the enantiopure (3S,5S,7S)- and (3R,5R,7R)-tricyclo[2.2.1.02,6]heptane-3,5,7-triols.

Enantioselective Synthesis of a 4-Azatricyclo[5.2.1.02,6]decane Derivative

The principles of asymmetric synthesis can be extended to related tricyclic systems, such as the 4-azatricyclo[5.2.1.02,6]decane skeleton, which serves as a rigid scaffold for novel amino acid derivatives. A key step in this synthesis is the desymmetrization of a meso-alkene.[2]

Experimental Protocol: Enantioselective Synthesis of a Chiral 4-Azatricyclo[5.2.1.02,6]decan-8-one [2][3]

-

Starting Material: The synthesis commences with the readily available endo-carbic anhydride.

-

Formation of the Pyrrolidine Ring: The succinyl anhydride moiety is converted into a protected pyrrolidine ring over three steps.

-

Desymmetrization: The key stereochemical step involves the enantioselective hydration of the meso-alkene intermediate. This is achieved through a hydrosilylation reaction with trichlorosilane, catalyzed by a palladium complex with a chiral phosphine ligand, (R)-MOP. Subsequent oxidation of the resulting alcohol yields the chiral ketone, (1R,2S,6S,7R)-4-azatricyclo[5.2.1.02,6]decan-8-one, with a high enantiomeric excess.

Quantitative Data on Stereoselective Syntheses

The efficiency of stereoselective syntheses is quantified by parameters such as yield, diastereomeric ratio (d.r.), and enantiomeric excess (e.e.). Below is a summary of quantitative data for selected stereoselective syntheses of tricyclo[2.2.1.02,6]heptane and related derivatives.

| Compound/Intermediate | Synthetic Method | Catalyst/Chiral Auxiliary | Yield (%) | d.r. | e.e. (%) | Reference |

| (3S,5S,7S)-Tricyclo[2.2.1.02,6]heptane-3,5,7-triol | Classical Resolution | (R)-O-methylmandelic acid | - | - | >98 | [1] |

| (1R,2S,6S,7R)-4-Azatricyclo[5.2.1.02,6]decan-8-one | Asymmetric Hydrosilylation | [Pd(C3H5)Cl]2 / (R)-MOP | 47 (5 steps) | - | 85 | [2][3] |

| Chiral Tricyclo[6.2.0.02,6]decane Derivative | Intramolecular [2+2] Photocycloaddition | Copper(I) triflate | - | - | >98 | [4] |

Stereochemistry and Biological Activity: The Case of WAY-855

The profound impact of stereochemistry on biological activity is exemplified by WAY-855, a 3-amino-tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid derivative. This compound is a non-substrate inhibitor of the excitatory amino acid transporter 2 (EAAT2), a key protein in the regulation of glutamate levels in the central nervous system.

The Role of EAAT2 in Glutamate Homeostasis

Glutamate is the primary excitatory neurotransmitter in the brain. Its concentration in the synaptic cleft must be tightly regulated to ensure proper neuronal signaling and to prevent excitotoxicity, a process implicated in various neurodegenerative diseases.[5][6] Astrocytic EAAT2 is responsible for the majority of glutamate uptake from the synapse.[5]

Stereoselective Inhibition of EAAT2 by WAY-855

WAY-855 exists as a pair of enantiomers, and their inhibitory activity against EAAT2 is highly stereoselective. The racemic mixture of WAY-855 inhibits glutamate uptake mediated by EAAT2, EAAT1, and EAAT3. However, upon chiral resolution, it was discovered that one enantiomer is significantly more potent than the other.

| Transporter | Racemic WAY-855 IC50 (µM) |

| EAAT1 | ~100 |

| EAAT2 | 2.2 |

| EAAT3 | 24.5 |

The inhibition of EAAT2 by WAY-855 leads to an increase in extracellular glutamate levels, which can have complex downstream effects on neuronal signaling.

Signaling Pathway of EAAT2 Modulation

The regulation of EAAT2 expression and function is a complex process involving multiple signaling pathways. Transcription factors such as NF-κB play a crucial role in modulating EAAT2 expression.[5] Inhibition of EAAT2 by compounds like WAY-855 can disrupt the normal glutamate-glutamine cycle between astrocytes and neurons, leading to altered synaptic plasticity and, in cases of excessive inhibition, excitotoxicity.

Caption: EAAT2-mediated glutamate uptake and its inhibition.

Stereochemical Characterization

The unambiguous determination of the absolute and relative stereochemistry of tricyclo[2.2.1.02,6]heptane derivatives is crucial for understanding their structure-activity relationships. A combination of spectroscopic and crystallographic techniques is employed for this purpose.

Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating enantiomers and determining enantiomeric excess.

Experimental Protocol: Chiral GC for 1,7,7-trimethyltricyclo[2.2.1.02,6]heptane [5]

-

Column: A chiral GC column, such as one with a Cyclodex-B or Cyclosil-B stationary phase (30 m x 0.25 mm, 0.25 µm film thickness), is used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: A temperature gradient is applied to the oven, for instance, starting at 40°C, holding for 5 minutes, then ramping up to 200°C at 3°C/min, followed by a ramp to 220°C at 25°C/min with a 1-minute hold.

-

Injector and Detector: The injector temperature is set to 250°C, and a mass spectrometer (MS) is used for detection with an electron impact (EI) source.

-

Analysis: The retention times of the enantiomers are compared to those of authentic standards to determine their identity and the enantiomeric excess is calculated from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the Nuclear Overhauser Effect (NOE), is a powerful tool for determining the relative stereochemistry of diastereomers. By measuring the spatial proximity of protons, the three-dimensional arrangement of atoms in the molecule can be elucidated. For the assignment of absolute configuration, chiral derivatizing agents can be used to create diastereomers with distinct NMR spectra.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the absolute stereochemistry of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. This technique was used to confirm the absolute configuration of a 6-substituted 2-azabicyclo[2.2.1]heptane, a related bicyclic system, after a multi-step synthesis.[7]

Conclusion

The stereochemistry of tricyclo[2.2.1.02,6]heptane compounds is a critical determinant of their physical, chemical, and biological properties. The development of sophisticated stereoselective synthetic methods has enabled access to enantiopure derivatives, which are invaluable tools for research and drug discovery. The case of WAY-855 highlights the profound impact that a single stereocenter can have on the interaction of a molecule with its biological target. A thorough understanding and control of the stereochemistry of this unique tricyclic scaffold will continue to be a driving force for innovation in chemistry and pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective synthesis of tricyclic amino acid derivatives based on a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. ias.ac.in [ias.ac.in]

- 5. Role of Excitatory Amino Acid Transporter-2 (EAAT2) and Glutamate in Neurodegeneration: Opportunities for Developing Novel Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Biological Frontier of (-)-α-Santalene and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-α-Santalene, a sesquiterpenoid, and its hydroxylated derivative, α-santalol, are primary constituents of sandalwood oil, a substance with a long history in traditional medicine and perfumery. Modern scientific inquiry has begun to elucidate the molecular mechanisms underpinning the therapeutic potential of these compounds. This technical guide provides an in-depth overview of the biological activities of (-)-α-santalene and its derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented herein is intended to support further research and drug development efforts in these areas.

Biosynthesis of (-)-α-Santalene

The biosynthesis of sesquiterpenes like (-)-α-santalene originates from the mevalonate (MVA) pathway in the plant cytosol. The key precursor, farnesyl diphosphate (FPP), is formed through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). α-santalene synthase then catalyzes the complex cyclization of FPP to yield (-)-α-santalene. This molecule can be further modified by cytochrome P450 monooxygenases to produce its derivatives, such as α-santalol.

The Pivotal Role of (-)-α-Santalene in Sandalwood Essential Oil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sandalwood essential oil, a prized commodity in the fragrance, cosmetic, and pharmaceutical industries, owes its characteristic woody aroma and therapeutic properties to a complex mixture of sesquiterpenoids. Among these, the sesquiterpene (-)-α-santalene serves as a crucial biochemical precursor to the santalols, the primary odorants and bioactive constituents of the oil. This technical guide provides an in-depth exploration of the biosynthesis, chemical significance, and pharmacological relevance of (-)-α-santalene, offering a comprehensive resource for professionals engaged in natural product research and drug development.

Biosynthesis of (-)-α-Santalene

The biosynthesis of (-)-α-santalene is a key step in the formation of sandalwood's characteristic chemical profile. This process originates from the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids in plants.

The initial precursor, farnesyl diphosphate (FPP), is synthesized in the plant's cytosol.[1] The crucial cyclization of FPP to form a mixture of sesquiterpenes, including α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene, is catalyzed by the enzyme santalene synthase.[2] Subsequently, α-santalene and other related sesquiterpenes are hydroxylated by cytochrome P450 monooxygenases to produce the corresponding alcohols, namely the santalols and bergamotol, which are the major components of the essential oil.[2][3]

Quantitative Analysis of (-)-α-Santalene in Sandalwood Oil

The concentration of (-)-α-santalene in sandalwood essential oil can vary significantly depending on the Santalum species, the geographical origin, the age of the tree, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: (-)-α-Santalene Content in Different Santalum Species

| Santalum Species | (-)-α-Santalene Content (%) | Reference |

| Santalum album | 0.56 - 1.6 | [4] |

| Santalum album (Sri Lanka) | Not Detected - 1.43 | [5] |

| Santalum paniculatum | 0.6 - 1.6 | [6] |

| Santalum album (trade oil) | 1.0 | [7] |

Table 2: Effect of Extraction Method on Sandalwood Oil Composition

| Extraction Method | Key Observations | Reference |

| Steam Distillation | Traditional method, can require long durations and high temperatures, potentially degrading some components.[8] | [8] |

| Hydrodistillation | Yields oil with a pleasant aroma, though the yield may be lower than other methods.[9] | [9] |

| Microwave-Assisted Hydrodistillation | Faster extraction with higher yields compared to conventional hydrodistillation.[10][11] | [10][11] |

| Supercritical CO2 Extraction | Produces high-quality oil with minimal thermal degradation and no solvent residue.[8][12] | [8][12] |

| Subcritical CO2 Extraction | Can achieve higher oil yields compared to steam distillation and solvent extraction.[3] | [3] |

Pharmacological Role and Signaling Pathways

While (-)-α-santalene itself is a key precursor, its direct biological activity is less studied than its hydroxylated derivative, α-santalol. The pharmacological effects of sandalwood oil are largely attributed to the high content of santalols.[13] Research into α-santalol provides significant insight into the potential therapeutic avenues for santalene-rich fractions or synthetically derived analogs.

Anticancer Activity of α-Santalol

α-Santalol has demonstrated notable anticancer effects in various cancer cell lines and animal models.[1][2] Its mechanisms of action include the induction of cell-cycle arrest and apoptosis.[1][2] One of the key pathways targeted by α-santalol is the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[14] By affecting the localization of β-catenin, α-santalol can inhibit the migration of breast cancer cells.[14] Furthermore, α-santalol has been shown to inhibit angiogenesis by targeting the VEGFR2-mediated AKT/mTOR/P70S6K signaling pathway in prostate cancer.[15]

Anti-inflammatory and Antimicrobial Activities

Sandalwood oil and its components, including santalols and by extension santalenes, possess anti-inflammatory and antimicrobial properties.[13][16] The anti-inflammatory effects are attributed to the modulation of various signaling pathways.[16] The antimicrobial activity has been demonstrated against a range of bacteria and fungi, with the santalols showing significant influence on this potential.[17]

Experimental Protocols

Extraction of Sandalwood Essential Oil

Objective: To extract essential oil from sandalwood heartwood using steam.

Materials:

-

Finely ground or chipped sandalwood heartwood

-

Distillation kit (boiling flask, distillation chamber/biomass flask, condenser, receiving vessel)

-

Controllable heat source

-

Deionized water

Procedure:

-

Preparation: Grind sandalwood heartwood to a fine powder to maximize surface area for extraction.[2]

-

Setup: Assemble the steam distillation apparatus. Place the ground sandalwood in the distillation chamber. Fill the boiling flask with deionized water to about two-thirds capacity.[6]

-

Distillation: Gently heat the boiling flask to generate steam. The steam will pass through the sandalwood powder, carrying the volatile essential oil components.[3]

-

Condensation: The steam and essential oil vapor mixture travels to the condenser, where it is cooled and condenses back into a liquid.[3]

-

Collection: The condensed liquid (a mixture of hydrosol and essential oil) is collected in the receiving vessel. The essential oil, being less dense, will typically form a layer on top of the hydrosol.[6]

-

Separation: Separate the essential oil from the hydrosol using a separatory funnel.

-

Drying and Storage: Dry the collected oil over anhydrous sodium sulfate to remove any residual water and store in an airtight, dark glass vial.

Objective: To extract essential oil using supercritical carbon dioxide as a solvent.

Materials:

-

Finely ground sandalwood heartwood

-

Supercritical fluid extraction system

-

Liquid carbon dioxide

Procedure:

-

Preparation: Finely grind the sandalwood heartwood.

-

Loading: Load the ground sandalwood into the extraction vessel of the SFE system.

-

Pressurization and Heating: Pressurize the system with liquid CO₂ and heat it to a supercritical state (typically above 31.1 °C and 73.8 bar).[12]

-

Extraction: The supercritical CO₂ acts as a solvent, diffusing through the sandalwood and dissolving the essential oil.[12]

-

Separation: The CO₂-oil mixture is then passed into a separator vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and leaving behind the pure essential oil.[12]

-

Collection: The essential oil is collected from the separator. The CO₂ can be recycled for further extractions.

Quantification of (-)-α-Santalene by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify (-)-α-santalene in sandalwood essential oil.

Materials:

-

Sandalwood essential oil sample

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

-

Helium carrier gas

-

Hexane (or other suitable solvent) for dilution

-

(-)-α-Santalene standard for calibration

Procedure:

-

Sample Preparation: Prepare a dilution of the sandalwood essential oil in hexane.

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC injector.

-

Separation: The components of the oil are separated based on their boiling points and polarity as they pass through the capillary column. A typical temperature program might start at 50°C and ramp up to 280°C.[18]

-

Detection: As the separated components exit the column, they are ionized and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.

-

-

Identification: Identify the (-)-α-santalene peak in the chromatogram by comparing its retention time and mass spectrum to that of a known standard.

-

Quantification: Quantify the amount of (-)-α-santalene by creating a calibration curve with known concentrations of the standard and comparing the peak area of the sample to the curve.

Antimicrobial Susceptibility Testing

Objective: To qualitatively assess the antimicrobial activity of (-)-α-santalene.

Materials:

-

(-)-α-Santalene

-

Sterile filter paper discs (6 mm diameter)

-

Bacterial or fungal culture

-

Agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud agar for fungi)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of an agar plate evenly with a standardized suspension of the test microorganism using a sterile swab.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of (-)-α-santalene.[19]

-

Placement: Place the impregnated discs onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Observation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.[17]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of (-)-α-santalene.

Materials:

-

(-)-α-Santalene

-

96-well microtiter plate

-

Bacterial or fungal culture

-

Liquid growth medium (e.g., Tryptic Soy Broth)

-

Emulsifying agent (e.g., Tween 80) to dissolve the essential oil component in the broth[11]

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Serial Dilutions: Prepare serial dilutions of (-)-α-santalene in the growth medium in the wells of the microtiter plate. An emulsifying agent may be necessary to ensure solubility.[11]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include positive (microorganism and medium, no santalene) and negative (medium only) controls.

-

Incubation: Incubate the plate under appropriate conditions.

-

Determination of MIC: The MIC is the lowest concentration of (-)-α-santalene that visibly inhibits the growth of the microorganism. This can be assessed visually or by using a microplate reader to measure turbidity.[20]

Conclusion

(-)-α-Santalene is a cornerstone molecule in the chemistry of sandalwood essential oil, serving as the direct precursor to the olfactively and therapeutically significant santalols. Understanding its biosynthesis, concentration in various sandalwood sources, and the biological activities of its derivatives is paramount for quality control, the development of sustainable production methods through metabolic engineering, and the exploration of new therapeutic applications. The protocols outlined in this guide provide a framework for the extraction, analysis, and bioactivity assessment of this important sesquiterpene, empowering researchers and developers to further unlock the potential of sandalwood and its valuable constituents.

References

- 1. jmaterenvironsci.com [jmaterenvironsci.com]

- 2. Step-by-Step Guide to Extracting Sandalwood Essential Oil [smytten.com]

- 3. mechotech.in [mechotech.in]

- 4. mdpi.com [mdpi.com]

- 5. ouddict.com [ouddict.com]

- 6. engineering.iastate.edu [engineering.iastate.edu]

- 7. praannaturals.com [praannaturals.com]

- 8. kingsresearch.com [kingsresearch.com]

- 9. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]

- 10. scholar.its.ac.id [scholar.its.ac.id]

- 11. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sandalwood Essential Oil Supercritical CO2 Extraction - Buy Product on Careddi Supercritical [careddisupercritical.com]

- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. α-santalol inhibits the angiogenesis and growth of human prostate tumor growth by targeting vascular endothelial growth factor receptor 2-mediated AKT/mTOR/P70S6K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. isgc-symposium-2019.livescience.io [isgc-symposium-2019.livescience.io]

- 19. farmaciajournal.com [farmaciajournal.com]

- 20. preprints.org [preprints.org]

The Linchpin of Sandalwood Scent: A Technical Guide to Santalene Synthase in Sesquiterpene Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of santalene synthase, a pivotal enzyme in the biosynthesis of sesquiterpenes, which are the fragrant heart of sandalwood oil. This document details the enzyme's function, the intricate biosynthetic pathways it participates in, and the experimental methodologies used to elucidate its activity. Quantitative data from key studies are presented for comparative analysis, and complex processes are visualized through detailed diagrams to facilitate a comprehensive understanding.

Core Function of Santalene Synthase

Santalene synthase (SS), a type of terpene cyclase, catalyzes the crucial conversion of the acyclic precursor, farnesyl diphosphate (FPP), into a complex mixture of cyclic sesquiterpenes known as santalenes.[1][2] These santalenes are the direct precursors to santalols, the primary constituents responsible for the characteristic and highly valued fragrance of sandalwood oil.[2][3] The enzyme is a key target in metabolic engineering and synthetic biology approaches for the sustainable production of sandalwood oil components.[2][4]

Multiple isoenzymes of santalene synthase have been identified and characterized from various Santalum species, including Santalum album (SaSSy), Santalum austrocaledonicum (SauSSy), and Santalum spicatum (SspiSSy).[5][6] These enzymes typically produce a blend of α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene from the (E,E)-isomer of FPP.[5][6][7] Interestingly, SaSSy has also been shown to utilize (Z,Z)-FPP to produce a different array of sesquiterpenes, highlighting its catalytic versatility.[6]

The catalytic activity of santalene synthase is dependent on the presence of divalent metal ions, typically magnesium (Mg²⁺) or manganese (Mn²⁺), which facilitate the ionization of FPP to initiate the cyclization cascade.[6][8] The specific metal ion can influence the product profile of the reaction.[6]

The Santalene Biosynthetic Pathway

The synthesis of santalenes is a multi-step process that begins with basic carbon building blocks and culminates in the complex cyclic molecules. In plants and engineered microorganisms, this pathway is primarily the mevalonate (MVA) pathway.

The journey begins with acetyl-CoA, which is converted through a series of enzymatic reactions to isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[3][8] These two five-carbon molecules are the fundamental units for all isoprenoids. Farnesyl diphosphate synthase (FPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the 15-carbon FPP.[1][3][8]

Santalene synthase then acts on FPP, guiding it through a series of carbocationic rearrangements and cyclizations to produce the various santalene isomers.[8] Finally, these santalenes are hydroxylated by cytochrome P450 monooxygenases (CYPs) to yield the corresponding santalols.[3][7][9]

References

- 1. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sandalwood Fragrance Biosynthesis Involves Sesquiterpene Synthases of Both the Terpene Synthase (TPS)-a and TPS-b Subfamilies, including Santalene Synthases* | Semantic Scholar [semanticscholar.org]

- 6. Sandalwood Fragrance Biosynthesis Involves Sesquiterpene Synthases of Both the Terpene Synthase (TPS)-a and TPS-b Subfamilies, including Santalene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

(-)-α-Santalene as a Precursor for Santalol Biosynthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sandalwood oil, a highly prized essential oil in the fragrance and pharmaceutical industries, derives its characteristic woody aroma and therapeutic properties primarily from a blend of sesquiterpenoid alcohols, namely santalols. The biosynthesis of these valuable compounds is a complex multi-step process involving (-)-α-santalene as a key intermediate. This technical guide provides a comprehensive overview of the santalol biosynthetic pathway, focusing on the enzymatic conversion of the precursor farnesyl diphosphate (FPP) into α-santalene and its subsequent hydroxylation to form santalols. We detail the roles of the critical enzymes—santalene synthases (STSs) and cytochrome P450 monooxygenases (CYPs)—and present quantitative data on their efficiency and product specificity. Furthermore, this document includes detailed experimental protocols for key enzyme assays and visual diagrams of the core pathways and workflows to support further research and development in the metabolic engineering and synthetic biology production of sandalwood oil components.

The Santalol Biosynthetic Pathway

The formation of santalols is a specialized branch of the terpenoid biosynthetic pathway, occurring in the cytosol of sandalwood (Santalum species) heartwood cells.[1] The entire process can be dissected into three major stages.

From Isoprenoid Precursors to Farnesyl Diphosphate (FPP)

Like all terpenoids, the journey to santalol begins with the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1][2] In plants, these are produced through the mevalonate (MVA) pathway in the cytosol.[1] The enzyme farnesyl diphosphate synthase (FPS) then catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, (E,E)-farnesyl diphosphate (FPP).[3][4] FPP is a critical branch-point intermediate in isoprenoid metabolism, serving as the direct precursor for all sesquiterpenes, including the santalenes.[5]

The Pivotal Role of Santalene Synthase

The first committed step in santalol biosynthesis is the cyclization of the linear FPP molecule, a reaction catalyzed by the enzyme santalene synthase (SSy), also referred to as santalene/bergamotene synthase (STS).[3][4] This terpene cyclase is a multi-product enzyme that converts FPP into a mixture of cyclic sesquiterpene olefins. The primary products include α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene.[3][6] The specific ratio of these products can vary depending on the specific synthase enzyme. For instance, the santalene synthase from Santalum album (SaSSy) produces this characteristic mixture, which forms the hydrocarbon backbone for the final santalol products.[7][8]

The Final Hydroxylation Step by Cytochrome P450s

The final and crucial step in the pathway is the regio- and stereo-specific hydroxylation of the santalene and bergamotene olefins to their corresponding alcohols. This oxidation is carried out by cytochrome P450 monooxygenases (CYPs), which require an associated NADPH-cytochrome P450 reductase (CPR) to transfer electrons from NADPH.[1][7] Several P450 enzymes from the CYP76F and CYP736A families have been identified in Santalum album as being responsible for this conversion.[7][9]

Notably, the stereochemistry of the final product is determined by the specific P450 enzyme. For example, SaCYP736A167 has been characterized as a multi-substrate P450 that stereo-selectively produces the (Z)-isomers of α-santalol, β-santalol, and epi-β-santalol from their respective santalene precursors, which perfectly matches the composition of authentic sandalwood oil.[9][10] In contrast, enzymes from the CYP76F subfamily tend to produce the (E)-isomers.[9][11] This discovery highlights the evolutionary diversification of P450s for producing specific, high-value fragrance molecules.

Key Enzymes in Santalol Biosynthesis

Santalene Synthases (STSs)

Santalene synthases are terpene cyclases that catalyze the conversion of FPP to a mixture of sesquiterpenes.[3] The enzyme from Santalum album, SaSSy, is the most well-characterized and is responsible for producing the specific blend of α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene that serves as the substrate pool for the downstream P450 enzymes.[6] Other santalene synthases, such as SanSyn from Clausena lansium, exhibit different product specificities, predominantly producing α-santalene.[12]

Cytochrome P450 Monooxygenases (CYPs) and their Reductase Partners (CPRs)

These enzymes are critical for the final conversion of santalenes to santalols. They are membrane-bound proteins, typically located on the endoplasmic reticulum.[1] In S. album, a small family of CYP76F enzymes and the highly specific CYP736A167 are responsible for the hydroxylation of the santalene backbone.[7][9] These enzymes exhibit multi-substrate capacity, acting on α-santalene, β-santalene, epi-β-santalene, and α-exo-bergamotene.[7] The activity of these CYPs is dependent on an associated CPR, such as SaCPR2 from S. album, which facilitates the necessary redox reactions.[1] The choice of CYP enzyme is a critical determinant of the final santalol profile, particularly the ratio of (Z) to (E) isomers.[9]

Quantitative Analysis of Santalol Biosynthesis

The efficiency and specificity of the enzymes in the santalol pathway are crucial for both in planta accumulation and for biotechnological production efforts.

Table 1: Product Distribution of Various Santalene Synthases

| Enzyme | Source Organism | Major Products and Distribution | Reference |

|---|---|---|---|

| SaSSy | Santalum album | α-santalene (41.2%), β-santalene (29.5%), epi-β-santalene (4.4%), α-exo-bergamotene | [13] |

| SanSyn | Clausena lansium | Predominantly α-santalene | [14] |

| SaBS | Santalum album | (S)-β-bisabolene, α-bisabolol |[15] |

Table 2: Product Specificity of Key Santalum album Cytochrome P450s on Santalene/Bergamotene Mixture

| Enzyme | Substrates | Major Products | Reference |

|---|---|---|---|

| SaCYP76F39v1 | α-, β-, epi-β-santalene, α-exo-bergamotene | (Z)- & (E)-α-santalol, (Z)- & (E)-β-santalol, (Z)- & (E)-epi-β-santalol, (Z)- & (E)-α-exo-bergamotol | [7] |

| SaCYP736A167 | α-, β-, epi-β-santalene, α-exo-bergamotene | Stereo-selectively produces (Z)-α-santalol, (Z)-β-santalol, (Z)-epi-β-santalol, (Z)-α-exo-bergamotol | [9][10] |

| Clade II SaCYP76Fs (e.g., SaCYP76F38v1) | α-exo-bergamotene | Primarily (Z)- and (E)-α-exo-bergamotol |[7] |

Table 3: Titers of Santalenes and Santalols Achieved Through Metabolic Engineering in S. cerevisiae

| Strain Engineering Strategy | Product | Titer | Reference |

|---|---|---|---|

| Overexpression of SaSS, GAL regulatory system control | Santalols | 1.3 g/L | [12][16] |

| Overexpression of SanSyn, GAL regulatory system control | Z-α-santalol | 1.2 g/L | [12][16] |

| Optimized MVA pathway, multi-copy integration of SAS | α-santalene | 21.5 g/L (fed-batch) | [17] |

| Peroxisomal engineering of MVA pathway and P450 | (Z)-santalols | 10.4 g/L (fed-batch) |[18] |

Experimental Protocols

In Vitro Santalene Synthase Activity Assay

This protocol is adapted from methods used for the characterization of recombinant sesquiterpene synthases.[15]

-

Enzyme Preparation: Express and purify the recombinant santalene synthase (e.g., SaSSy) from an expression host like E. coli.

-

Reaction Mixture: In a 400 µL final volume, combine the following in a glass vial:

-

Assay Buffer (25 mM HEPES, pH 7.4, 10% v/v glycerol, 5 mM DTT)

-

MgCl₂ (10 mM final concentration)

-

Purified recombinant santalene synthase (100 µg)

-

Substrate: (E,E)-Farnesyl diphosphate (100 µM final concentration)

-

-

Incubation: Overlay the aqueous reaction mixture with 200 µL of a neutral organic solvent (e.g., hexane or pentane) to capture volatile products. Incubate at 30°C for 1-2 hours with gentle shaking.

-

Product Extraction: Vigorously vortex the vial to mix the layers and quench the reaction. Centrifuge to separate the phases.

-

Analysis: Carefully remove the organic layer for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the sesquiterpene products. Compare retention times and mass spectra with authentic standards.

In Vitro Cytochrome P450 Oxidase Activity Assay (Microsomal)

This protocol is based on the functional characterization of S. album CYPs in yeast microsomes.[7]

-

Microsome Preparation: Co-express the target CYP (e.g., SaCYP736A167) and a compatible CPR (e.g., SaCPR2) in Saccharomyces cerevisiae. Isolate the microsomal fraction, which contains the membrane-bound enzymes, via differential centrifugation.

-

Reaction Mixture: In a 500 µL final volume, combine:

-

Phosphate Buffer (100 mM, pH 7.4)

-

Yeast microsomes containing the CYP/CPR pair

-

Substrate: A mixture of α-, β-, and epi-β-santalene and α-exo-bergamotene, dissolved in a minimal amount of a suitable solvent.

-

-

Reaction Initiation: Start the reaction by adding an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH directly to a final concentration of 1 mM.

-

Incubation: Incubate at 30°C for 1-2 hours with shaking.

-

Product Extraction: Stop the reaction and extract the products by adding an equal volume of an organic solvent like ethyl acetate. Vortex and centrifuge to separate phases.

-

Analysis: Analyze the organic phase by GC-MS. Identify products by comparing their mass spectra and retention indices to those of authentic santalol and bergamotol standards and sandalwood oil.[7] Controls using microsomes from yeast transformed with an empty vector are essential.

Visualizing the Process

Diagram 1: Santalol Biosynthetic Pathway

Caption: The core biosynthetic pathway from FPP to (Z)-santalols.

Diagram 2: Experimental Workflow for Enzyme Functional Characterization

Caption: Workflow for functional characterization of a biosynthetic enzyme.

Applications in Biotechnology and Drug Development

A thorough understanding of the santalol biosynthetic pathway, particularly the roles of (-)-α-santalene, STSs, and CYPs, is paramount for developing alternative production platforms for sandalwood oil.[1][2] Over-harvesting has endangered natural sandalwood resources, making biotechnological production in microbial hosts like Saccharomyces cerevisiae an attractive and sustainable alternative.[2][18]

Key metabolic engineering strategies informed by this pathway include:

-

Enhancing Precursor Supply: Overexpressing key enzymes of the native MVA pathway in yeast (e.g., tHMG1, ERG20) to boost the pool of FPP available for santalene synthesis.[1]

-

Controlling Product Profile: Selecting and expressing specific STSs and CYPs to control the final ratio of santalenes and the desired (Z)-stereoisomer of santalols.[14][9]

-

Redirecting Carbon Flux: Down-regulating competing pathways, such as sterol biosynthesis (by repressing the ERG9 gene), to channel more FPP towards sesquiterpene production.[1][12]

-

Subcellular Compartmentalization: Targeting pathway enzymes to specific organelles, like peroxisomes, to increase local substrate concentrations and improve enzyme efficiency, leading to significantly higher product titers.[18]

For drug development, producing individual, high-purity santalol isomers through these bio-engineered systems allows for more precise investigation of their specific pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2]

Conclusion

(-)-α-Santalene is the direct and essential precursor in the biosynthesis of α-santalol, a principal component of sandalwood oil. Its formation from FPP by santalene synthase and subsequent stereo-selective hydroxylation by specific cytochrome P450 monooxygenases represent the core enzymatic steps that define the final fragrance and bioactivity of the oil. The detailed characterization of these enzymes and their quantitative properties has not only demystified the natural production of these valuable sesquiterpenoids but has also paved the way for robust metabolic engineering strategies. This knowledge is crucial for developing sustainable, industrial-scale biotechnological platforms to produce santalols for the fragrance, cosmetic, and pharmaceutical industries, thereby alleviating the ecological pressure on endangered sandalwood species.

References

- 1. Advances in biotechnological production of santalenes and santalols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Molecular regulation of santalol biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.plos.org [journals.plos.org]

- 6. uniprot.org [uniprot.org]

- 7. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol | PLOS One [journals.plos.org]

- 8. Identification of Transcription Factors of Santalene Synthase Gene Promoters and SaSSY Cis-Elements through Yeast One-Hybrid Screening in Santalum album L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heartwood-specific transcriptome and metabolite signatures of tropical sandalwood (Santalum album) reveal the final step of (Z)-santalol fragrance biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Reconstruction of the Biosynthetic Pathway of Santalols under Control of the GAL Regulatory System in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Functional Characterization of Novel Sesquiterpene Synthases from Indian Sandalwood, Santalum album - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. Enhanced Production of Santalols by Engineering the Cytochrome P450 Enzyme to the Peroxisomal Surface in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Pharmacological Effects of α-Santalene: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-santalene, a sesquiterpene hydrocarbon, is a significant constituent of sandalwood oil and a key precursor to the more extensively studied α-santalol. While research has predominantly focused on the pharmacological properties of α-santalol, emerging evidence from computational studies and the biological activities of essential oils rich in α-santalene suggest its own potential as a bioactive compound. This technical guide provides a comprehensive overview of the current understanding of α-santalene, focusing on its potential pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes the limited available quantitative data, outlines relevant experimental methodologies, and visualizes key pathways to facilitate further research and drug development efforts centered on this promising natural compound.

Introduction

Alpha-santalene is a tricyclic sesquiterpene that, along with its isomers and derivatives, contributes to the characteristic aroma of sandalwood oil.[1][2] Historically, sandalwood oil has been utilized in traditional medicine for a variety of ailments, hinting at the bioactive nature of its components.[1] While its hydroxylated derivative, (Z)-α-santalol, has been the subject of numerous pharmacological studies, α-santalene itself remains comparatively under-investigated.[3][4] Understanding the intrinsic biological activities of α-santalene is crucial for a complete comprehension of sandalwood oil's therapeutic effects and for the potential development of α-santalene-based pharmaceuticals. This guide aims to consolidate the existing, albeit limited, scientific information on α-santalene's pharmacological potential.

Biosynthesis of α-Santalene

Alpha-santalene is synthesized in plants via the mevalonate (MVA) pathway.[4] The key precursor, farnesyl pyrophosphate (FPP), is cyclized by the enzyme α-santalene synthase (SaSSy) to yield α-santalene.[4] This biosynthetic pathway is a target for metabolic engineering to enhance the production of α-santalene and its derivatives in microbial hosts.[2]

Caption: Biosynthesis of α-Santalene from Acetyl-CoA via the Mevalonate Pathway.

Potential Pharmacological Effects

The direct pharmacological investigation of isolated α-santalene is limited. Much of the inferred activity is based on studies of essential oils containing α-santalene or computational molecular docking studies.

Anticancer Activity

While extensive research has demonstrated the anticancer effects of α-santalol, evidence for α-santalene's activity is primarily theoretical at present. A molecular docking study revealed that α-santalene exhibited a strong binding affinity for cancer-related protein targets, specifically the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] This suggests a potential mechanism for anticancer activity, though this requires experimental validation.

Anti-inflammatory Activity

Essential oils containing α-santalene have demonstrated anti-inflammatory properties.[1] It is proposed that α-santalene may contribute to these effects by modulating inflammatory responses through the inhibition of pro-inflammatory cytokines.[3] However, specific studies quantifying this effect for isolated α-santalene are lacking.

Antimicrobial Activity

The antimicrobial effects of sandalwood oil are well-documented, and it is plausible that α-santalene contributes to this activity.[2] The proposed mechanism for its antimicrobial action involves the disruption of bacterial cell membrane integrity.[3]

Quantitative Data

As of the latest literature review, specific quantitative data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values for purified α-santalene are not available in peer-reviewed publications. The following table highlights the type of data that is currently available, which is largely from computational studies.

| Pharmacological Effect | Target/Organism | Method | Results | Reference |

| Anticancer | EGFR, HER2 | Molecular Docking | Strong binding affinity | [1] |

Experimental Protocols

Detailed experimental protocols from studies specifically investigating the pharmacological effects of isolated α-santalene are not available. However, the following are standard, validated methodologies that would be appropriate for future research in this area.

Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of a compound on cancer cell lines.

Caption: General workflow for an MTT-based cytotoxicity assay.

-

Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of α-santalene (typically in a range from 1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol describes a common in vitro method to screen for anti-inflammatory activity.

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Stimulation and Treatment: Pre-treat the cells with different concentrations of α-santalene for 1 hour, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell supernatant and measure the nitric oxide (NO) production by quantifying its stable metabolite, nitrite, using the Griess reagent.

-